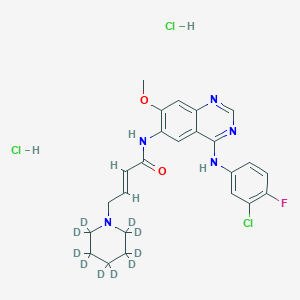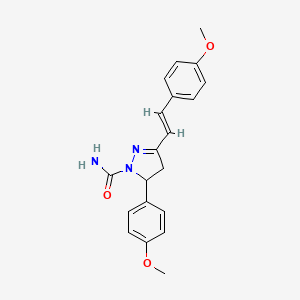
Egfr-IN-64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-64 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is crucial in regulating cell growth, survival, proliferation, and differentiation. Mutations in EGFR are often associated with various cancers, making it a significant target for cancer therapy. This compound has shown promise in selectively inhibiting mutant forms of EGFR, particularly in non-small cell lung cancer (NSCLC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-64 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the quinazoline core.
- Introduction of methoxy and ethynyl groups.
- Final coupling reactions to attach the phenylamine moiety.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Using high-yield reactions to minimize waste.
- Employing continuous flow reactors to enhance reaction efficiency.
- Implementing purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-64 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its activity or stability .
Applications De Recherche Scientifique
Egfr-IN-64 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study EGFR inhibition mechanisms.
Biology: Investigating the role of EGFR in cell signaling pathways.
Medicine: Developing targeted therapies for cancers with EGFR mutations.
Industry: Potential use in diagnostic assays to detect EGFR mutations
Mécanisme D'action
Egfr-IN-64 exerts its effects by binding to the adenosine triphosphate (ATP) binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues, preventing the activation of downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the mutant forms of EGFR, such as those found in NSCLC .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Gefitinib: Selectively targets mutant EGFR in NSCLC.
Osimertinib: Effective against EGFR T790M mutation.
Uniqueness of Egfr-IN-64
This compound stands out due to its high selectivity for mutant EGFR forms and its potential to overcome resistance mechanisms seen with other inhibitors. Its unique structure allows for better binding affinity and stability, making it a promising candidate for further development in cancer therapy .
Propriétés
Formule moléculaire |
C20H21N3O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-[(E)-2-(4-methoxyphenyl)ethenyl]-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-4-14(5-10-17)3-8-16-13-19(23(22-16)20(21)24)15-6-11-18(26-2)12-7-15/h3-12,19H,13H2,1-2H3,(H2,21,24)/b8-3+ |
Clé InChI |
SFPKMOYGYUJLBH-FPYGCLRLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


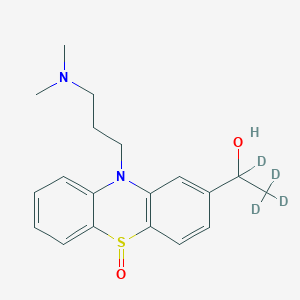


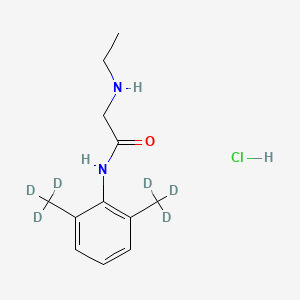
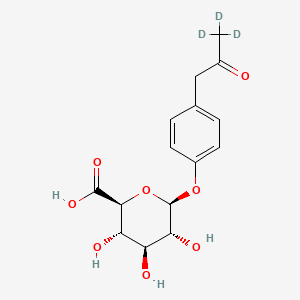

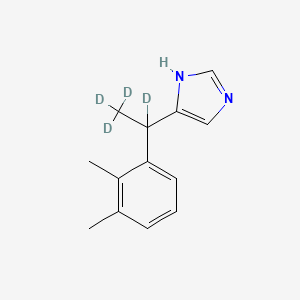
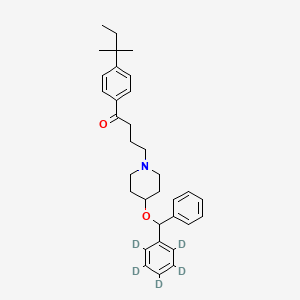
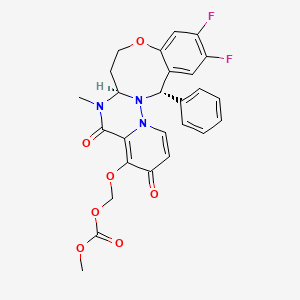
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
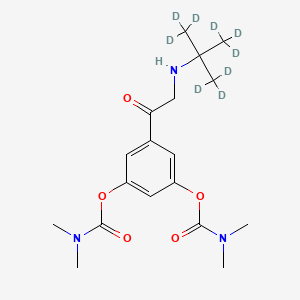
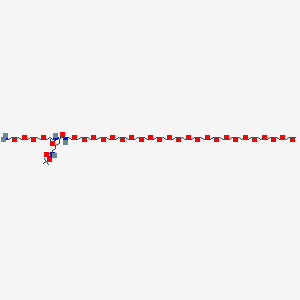
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)
